Rosin

Übersicht

Beschreibung

Rosin, also known as colophony or Greek pitch, is a solid form of resin obtained from pines and other plants, mostly conifers . It is produced by heating fresh liquid resin to vaporize the volatile liquid terpene components . It is semi-transparent and varies in color from yellow to black . At room temperature, rosin is brittle, but it melts at stove-top temperature .

Synthesis Analysis

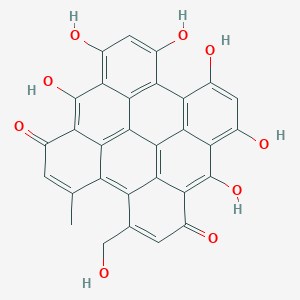

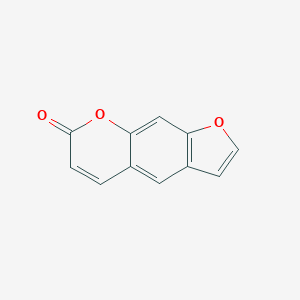

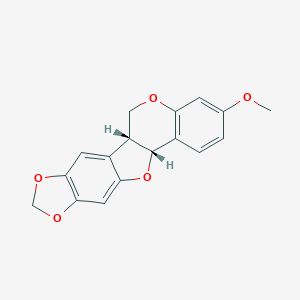

Rosin has been recognized as a potential important renewable resource in the forest chemical industry . It is a complex mixture of high-molecular-weight organic acids and related materials . The acidic constituents that make up rosin are called resin acids, which include abietic acid, neoabietic acid, and palustric acid . They can be used to synthesize many types of fine chemicals .Molecular Structure Analysis

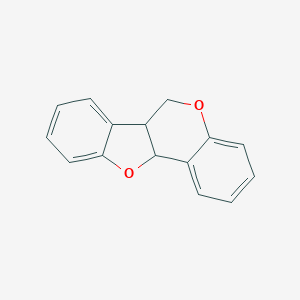

Rosin is an important forestry resource with a specific three-membered phenanthrene ring structure . This structure can improve the mechanical resistance of polymer coatings . A new class of natural rosin-derived luminogens with aggregation-induced emission property (AIEgens) have been obtained with good biocompatibility and targeted organelle imaging capability .Chemical Reactions Analysis

Rosin-based resins and monomers are compounds which contain epoxy, acrylic, allyl, hydroxyl, or oxazine reactive groups, that enable cross-linking, polymerization, or building in the polymer matrix . Rosin can be modified to obtain numerous useful products, which makes it an excellent subject of innovative research .Physical And Chemical Properties Analysis

Rosin is brittle and friable, with a faint piny odor . It is typically a glassy solid, though some rosins will form crystals, especially when brought into solution . The practical melting point varies with different specimens, some being semi-fluid at the temperature of boiling water, others melting at 100 °C to 120 °C (210°F to 250°F) .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

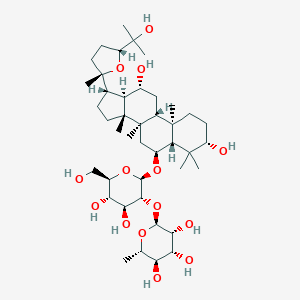

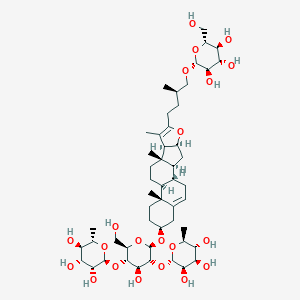

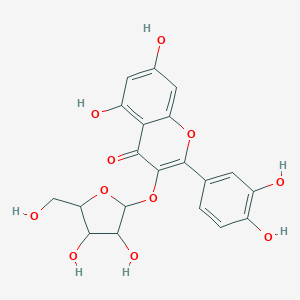

Rosin acids are increasingly used as building blocks in the synthesis of various polymers such as polyesters , polyurethanes , epoxies , and curing agents . Their natural origin and functional groups make them suitable for creating environmentally friendly polymers with specific properties .

Coating Applications

Rosin derivatives are utilized in coatings due to their adhesive properties. They are found in products like cosmetics , chewing gums , and dental varnishes . Modification with other compounds can alter their properties for specific coating applications .

Industrial Uses

Rosin is a key ingredient in many industrial applications, including paints , inks , and adhesives . Its hydrophobic nature and ability to be modified make it a versatile precursor for developing materials in green science .

Drug Development

The chemical structure of rosin allows for its use in drug development. Rosin derivatives can act as nucleating agents, surfactants, or even drugs themselves, highlighting their potential in pharmaceutical applications .

Material Development

Advancements in rosin-based chemicals have led to innovative material development. Rosin’s natural abundance, low cost, and non-toxicity make it an attractive raw material for creating new products that align with sustainable and green chemistry principles .

Research Directions

The potential of rosin is continuously explored, with studies focusing on its modification potential to create valuable raw materials for various applications. This includes identifying future trends and promising studies that could lead to practical applications .

Safety and Hazards

Zukünftige Richtungen

Rosin is a natural, abundant, cheap, and non-toxic raw material which can be easily modified to obtain numerous useful products . This makes it an excellent subject of innovative research, attracting growing interest in recent years . The most promising directions of rosin-based chemicals development include intermediates, resins, monomers, curing agents, surfactants, medications, and biocides .

Wirkmechanismus

Target of Action

Rosin, also known as colophony or SVS3GU8AY8, is a solid form of resin obtained from pines and other plants, mostly conifers . It is primarily used in various commercial and industrial applications, including printing, lead-tin industry, and food production . In the pharmaceutical industry, rosin is used in film forming and coating tablets and enterically administered agents, as well as forming microcapsules and nanoparticles .

Mode of Action

Rosin’s mode of action is largely dependent on its chemical transformations such as esterification . For instance, rosin can interact with glycerol to form rosin glyceride . Glycerol, which has three OH groups, allows it to react with an acid group of rosin to form three ester groups and triggers a process of dehydration/release of water molecules . The most common method used to produce esters is the reaction of a carboxylic acid with an alcohol with the release of water .

Biochemical Pathways

It is known that rosin and its derivatives can influence various physiological functions and biochemical pathways . For example, the fundamental electronic transfer processes such as photosynthesis and respiration can generate reactive oxygen and nitrogen species (ROS/RONS) which can be by-products of many physiological functions and biochemical pathways .

Pharmacokinetics

Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach

Result of Action

The molecular and cellular effects of rosin’s action are largely dependent on its chemical transformations and the specific application. For instance, in the field of optoelectronics, a new class of natural rosin-derived luminogens with aggregation-induced emission property (AIEgens) have been obtained with good biocompatibility and targeted organelle imaging capability as well as photochromic behavior in the solid state .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rosin. For instance, the thermal and thermochemical properties of rosin can be improved by chemical transformations such as reduction, isomerization, and esterification for its use as biofuel . Moreover, the environmental pollution caused by the production of raw materials for rosin cannot be ignored, and eco-friendly and sustainable development are important requirements for rosin and its derivatives .

Eigenschaften

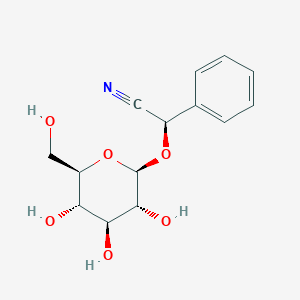

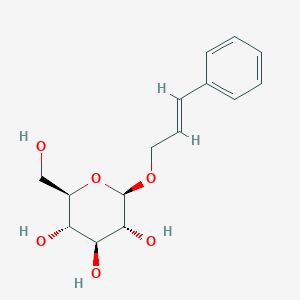

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCPRHQVVSZAH-GUNCLKARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904535 | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

CAS RN |

85026-55-7, 8050-09-7 | |

| Record name | Rosin X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85026-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosin (chemical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSIN (CHEMICAL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS3GU8AY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.